4-Iodo-6-methoxy-1H-indazole
Overview
Description
4-Iodo-6-methoxy-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of iodine and methoxy groups in the 4 and 6 positions, respectively, imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-6-methoxy-1H-indazole typically involves the iodination of 6-methoxy-1H-indazole. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an organic solvent like acetic acid. The reaction is carried out under reflux conditions to ensure complete iodination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Types of Reactions:
Substitution Reactions: The iodine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.
Reduction Reactions: The indazole ring can be reduced to form dihydroindazole derivatives under hydrogenation conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Major Products:
Substitution: Formation of 4-substituted-6-methoxy-1H-indazole derivatives.
Oxidation: Formation of 4-iodo-6-formyl-1H-indazole.
Reduction: Formation of 4-iodo-6-methoxy-1,2-dihydro-1H-indazole.
Scientific Research Applications
4-Iodo-6-methoxy-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as kinase inhibitors.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-Iodo-6-methoxy-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a kinase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby inhibiting cell proliferation. The methoxy group enhances its binding affinity through hydrogen bonding, while the iodine atom increases its lipophilicity, aiding in cell membrane penetration.
Comparison with Similar Compounds
4-Iodo-1H-indazole: Lacks the methoxy group, resulting in different chemical reactivity and biological activity.
6-Methoxy-1H-indazole: Lacks the iodine atom, affecting its ability to undergo certain substitution reactions.
4-Bromo-6-methoxy-1H-indazole: Similar structure but with bromine instead of iodine, leading to different reactivity and biological properties.
Uniqueness: 4-Iodo-6-methoxy-1H-indazole is unique due to the combined presence of both iodine and methoxy groups, which confer distinct chemical and biological properties. This dual substitution pattern enhances its versatility in synthetic chemistry and its potential as a bioactive molecule.
Properties
IUPAC Name |
4-iodo-6-methoxy-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2O/c1-12-5-2-7(9)6-4-10-11-8(6)3-5/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLPIJROVHZXSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=NN2)C(=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646420 | |
Record name | 4-Iodo-6-methoxy-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887570-11-8 | |
Record name | 4-Iodo-6-methoxy-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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